molecular formula C9H7N5O B1270471 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine CAS No. 332026-86-5

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Cat. No. B1270471
M. Wt: 201.18 g/mol
InChI Key: QEPDSNAEMKSMGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine derivatives has been explored in the context of their potential as kinase inhibitors, particularly p70S6 kinase. Bandarage et al. (2009) detail the design and optimization of these derivatives through structure-based design, resulting in compounds with significant potency and selectivity against p70S6K (Bandarage et al., 2009).

Molecular Structure Analysis

Li et al. (2012) describe the molecular structure of a related compound, showcasing the conformational aspects and the interactions that dictate the assembly of these molecules into higher-order structures. Specifically, the study on the polymeric complex with HgCl2 reveals insights into the spatial arrangement and potential intermolecular interactions (Li et al., 2012).

Chemical Reactions and Properties

The reactivity and chemical properties of benzimidazole derivatives have been extensively studied. Bassyouni et al. (2012) synthesized novel heterocyclic compounds containing benzimidazole derivatives, showcasing a variety of chemical reactions that these compounds can undergo, providing a broad understanding of their chemical versatility (Bassyouni et al., 2012).

Physical Properties Analysis

Although specific studies on the physical properties of 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine were not highlighted, research on closely related compounds suggests significant interest in understanding their stability, solubility, and other physical characteristics that influence their application in various domains.

Chemical Properties Analysis

The chemical properties of benzimidazole derivatives, including the subject compound, are often explored in the context of their potential biological activity. For instance, Kuş et al. (2008) investigated the antioxidant properties of novel derivatives, providing insight into their reactivity and potential for scavenging free radicals (Kuş et al., 2008). Similarly, Salahuddin et al. (2014) synthesized oxadiazole derivatives of benzimidazole and evaluated their anticancer properties, revealing the chemical interactions that underpin their biological activities (Salahuddin et al., 2014).

Scientific Research Applications

Kinase Inhibition

4-(1H-Benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine derivatives have been identified as potent and selective inhibitors of p70S6 kinase. These compounds, through structure-based design and optimization, exhibit significant inhibitory activity, making them relevant in studies focused on kinase-related pathways and diseases (Bandarage et al., 2009).

Antimicrobial and Antiviral Activity

Synthesized benzimidazole derivatives, including those related to 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine, have shown significant antimicrobial activity against various bacterial strains such as E. coli and S. aureus. Moreover, certain derivatives also exhibit high activity against rotavirus and adenovirus, highlighting their potential in antimicrobial and antiviral research (Bassyouni et al., 2012).

Anticancer Applications

A series of compounds related to 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine have been synthesized and tested for their anticancer properties. These compounds have shown promising results in inhibiting the growth of cancer cells, with some exhibiting significant potency against specific cancer cell lines. This suggests potential applications in developing new anticancer therapies (Rashid, 2021).

Synthetic Methodology and Compound Characterization

Research has focused on the synthesis and characterization of new compounds containing the benzimidazole moiety, including oxadiazole derivatives. These studies involve exploring different synthetic routes and characterizing the compounds using various analytical techniques, which are crucial for advancing chemical and pharmaceutical research (Rashid, 2020).

properties

IUPAC Name

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O/c10-8-7(13-15-14-8)9-11-5-3-1-2-4-6(5)12-9/h1-4H,(H2,10,14)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPDSNAEMKSMGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=NON=C3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70417303
Record name 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

CAS RN

332026-86-5
Record name 4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70417303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cooled stirred solution of 13.2 g of hydroxylamine hydrochloride (190 mmol, 3 eq) in 20 ml of water, 15.3 g of potassium hydroxide (27.2 mmol, 4.3 eq) are slowly added. Then 60 ml of diglyme (diethylene glycol dimethyl ether) and 11.8 g of (1H-benzoimidazol-2-yl)-hydroxyimino-acetonitrile (63.4 mmol, 1 eq) are added. The ice-bath is removed and the reaction mixture is heated to reflux for 8 h (bath temperature 170° C.). After cooling to room temperature, the reaction mixture is filtered and the residue is washed with water to give the first crop of the desired product (6.2 g). The filtrate is treated with 150 ml of water. The resulting suspension is filtered and washed with water to provide a second product crop (2.17 g). Both crops are combined and used in the next step.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
11.8 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 3
Reactant of Route 3
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 5
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
Reactant of Route 6
4-(1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine

Citations

For This Compound
2
Citations
C Tiu, J Lopez - Drugs of the Future, 2022 - access.portico.org
Lisavanbulin (BAL-101553), a prodrug of avanbulin (BAL-27862), is a novel small molecule tubulin-binding agent, promoting tumor cell death through spindle assembly checkpoint …
Number of citations: 2 access.portico.org
C Tiu, J Lopez - Drugs of the Future, 2022 - access.portico.org
Lisavanbulin (BAL-101553), a prodrug of avanbulin (BAL-27862), is a novel small molecule tubulin-binding agent, promoting tumor cell death through spindle assembly checkpoint …
Number of citations: 2 access.portico.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.